

# Spectroscopic and Synthetic Profile of 4,5-Dibromothiophene-2-carbohydrazide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-Dibromothiophene-2-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of **4,5-Dibromothiophene-2-carbohydrazide**. Due to the limited availability of comprehensive, experimentally verified spectroscopic data for this specific compound in published literature, this guide combines available physical data with predicted spectroscopic values based on analogous structures and spectroscopic theory. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a discussion of its potential role in drug discovery and development.

## Compound Overview and Physicochemical Properties

**4,5-Dibromothiophene-2-carbohydrazide** is a halogenated heterocyclic compound that holds potential as a building block in medicinal chemistry. The thiophene nucleus is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric properties and versatile reactivity.<sup>[1]</sup> The introduction of bromine atoms and a carbohydrazide moiety provides multiple points for further chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of **4,5-Dibromothiophene-2-carbohydrazide**

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub> OS	[4]
Molecular Weight	299.97 g/mol	N/A
Melting Point	201-203 °C	[4]
Appearance	Not specified (likely a solid)	N/A

## Spectroscopic Data (Predicted and Analogous)

Comprehensive, experimentally validated spectroscopic data for **4,5-Dibromothiophene-2-carbohydrazide** is not readily available in the public domain. The following tables present predicted values and data from closely related analogs to guide researchers in characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
Thiophene-H	7.5 - 7.8	Singlet (s)	The single proton on the thiophene ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the electron-withdrawing effects of the bromine atoms and the carbohydrazide group. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
-NH-	9.0 - 10.0	Broad Singlet (br s)	The amide proton typically appears as a broad singlet. The exact chemical shift can be concentration and solvent dependent. <a href="#">[5]</a>
-NH <sub>2</sub>	4.5 - 5.5	Broad Singlet (br s)	The primary amine protons also present as a broad singlet, with a chemical shift that can vary with solvent and temperature. <a href="#">[5]</a>

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C=O	160 - 165	The carbonyl carbon of the hydrazide is expected in this region. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Thiophene C-Br	110 - 120	The two carbons bonded to bromine are expected to be in this range. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Thiophene C-H	125 - 135	The carbon atom bonded to the hydrogen is expected in this region. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Thiophene C-C=O	135 - 145	The thiophene carbon attached to the carbohydrazide group. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
N-H Stretch (-NH <sub>2</sub> )	3400 - 3200	Medium-Strong	Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. <a href="#">[13]</a>
N-H Stretch (-NH-)	~3200	Medium	Amide N-H stretch. <a href="#">[13]</a>
C-H Stretch (Aromatic)	~3100	Weak	Thiophene C-H stretch. <a href="#">[14]</a>
C=O Stretch (Amide I)	1680 - 1640	Strong	Carbonyl stretch of the hydrazide. <a href="#">[13]</a>
N-H Bend (Amide II)	1650 - 1550	Medium	Bending vibration of the N-H bond in the amide. <a href="#">[13]</a>
C=C Stretch (Thiophene)	1550 - 1400	Medium-Weak	Stretching vibrations of the thiophene ring. <a href="#">[14]</a>
C-Br Stretch	700 - 500	Strong	Carbon-bromine stretching vibrations. <a href="#">[13]</a>

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	297.8, 299.8, 301.8	The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms ( <sup>79</sup> Br and <sup>81</sup> Br). The approximate ratio of the peaks will be 1:2:1.
[M-NHNH <sub>2</sub> ] <sup>+</sup>	266.8, 268.8, 270.8	Fragmentation involving the loss of the hydrazinyl group.
[M-Br] <sup>+</sup>	218.9, 220.9	Loss of one bromine atom.

## Experimental Protocols

While a specific protocol for the synthesis of **4,5-Dibromothiophene-2-carbohydrazide** is not explicitly detailed in the searched literature, a general and effective method can be adapted from the synthesis of other thiophenecarbohydrazides.[\[15\]](#)[\[16\]](#) The most common approach is the hydrazinolysis of the corresponding methyl or ethyl ester.

## Synthesis of 4,5-Dibromothiophene-2-carbohydrazide

This procedure is a generalized protocol and may require optimization.

Materials:

- Methyl 4,5-dibromothiophene-2-carboxylate
- Hydrazine hydrate (80% or higher)
- Methanol or Ethanol
- Ice bath
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and hotplate

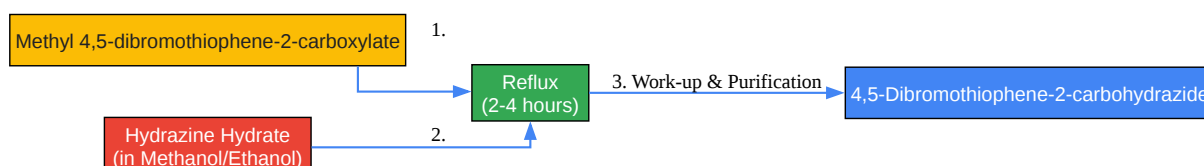
## Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4,5-dibromothiophene-2-carboxylate (1.0 equivalent) in methanol or ethanol.
- **Addition of Hydrazine Hydrate:** To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Purification:** Wash the solid with cold methanol or ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.
- **Drying:** Dry the purified product under vacuum to obtain **4,5-Dibromothiophene-2-carbohydrazide**.

## Visualizations

### Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of **4,5-Dibromothiophene-2-carbohydrazide**.



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Caption: General synthesis of **4,5-Dibromothiophene-2-carbohydrazide**.

## Role in Drug Discovery and Development

Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][17] The carbohydrazide moiety is also a key structural feature in many pharmacologically active compounds and serves as a versatile intermediate for the synthesis of various heterocyclic systems like oxadiazoles and triazoles.[2]

The title compound, **4,5-Dibromothiophene-2-carbohydrazide**, combines these two important pharmacophores. The presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.[18] This makes it a valuable starting material for the discovery of novel therapeutic agents. For instance, derivatives of thiophene-3-carboxamide have been investigated as potential VEGFR-2 inhibitors with anti-angiogenic properties.[17] The structural similarity suggests that derivatives of **4,5-Dibromothiophene-2-carbohydrazide** could be explored for similar or other biological targets.

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